4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Alzheimer's disease amyloid-beta ligand neurodegeneration

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 476284-58-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its structure integrates a 5-bromothiophene moiety, a central 1,3-thiazole ring, and a 4-benzylbenzamide terminus, yielding a molecular weight of 455.4 g·mol⁻¹ and a computed XLogP3-AA of 6.4.

Molecular Formula C21H15BrN2OS2
Molecular Weight 455.39
CAS No. 476284-58-9
Cat. No. B2533079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
CAS476284-58-9
Molecular FormulaC21H15BrN2OS2
Molecular Weight455.39
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
InChIInChI=1S/C21H15BrN2OS2/c22-19-11-10-18(27-19)17-13-26-21(23-17)24-20(25)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24,25)
InChIKeyYYXPLQARZOETAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Buyers Should Know About 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 476284-58-9) Before Ordering


4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 476284-58-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class . Its structure integrates a 5-bromothiophene moiety, a central 1,3-thiazole ring, and a 4-benzylbenzamide terminus, yielding a molecular weight of 455.4 g·mol⁻¹ and a computed XLogP3-AA of 6.4 . The compound has been catalogued in authoritative chemical databases under PubChem CID 4290605 and is associated with ChEMBL ID CHEMBL4175800 [REFS-1, REFS-2]. The 5-bromothiophene substituent provides a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling, while the benzamide scaffold aligns with pharmacophores explored in P2X3 receptor antagonism and amyloid-beta ligand development [REFS-1, REFS-2].

Why Generic 1,3-Thiazol-2-yl Benzamide Substitution Carries Procurement Risk for 476284-58-9


Within the 1,3-thiazol-2-yl benzamide class, small structural variations produce substantial shifts in target affinity and physicochemical profile that render generic substitution scientifically unjustified. The target compound's 4-benzyl substituent on the benzamide ring and the electron-withdrawing 5-bromothiophene group at the thiazole 4-position together create a unique electronic and steric environment . Replacing the benzyl moiety with smaller alkyl groups or removing the bromine atom alters both lipophilicity (computed XLogP3-AA spans >2 log units across close analogs) and amyloid-beta binding kinetics [REFS-2, REFS-3]. The bromine atom also serves as a critical synthetic handle for late-stage functionalization via Suzuki–Miyaura or Buchwald–Hartwig couplings; analogs lacking this halogen preclude such modular diversification without de novo synthesis . These interdependent structural features mean that even analogs sharing the thiazole–benzamide core cannot be assumed equivalent for binding assays, in vivo distribution studies, or as synthetic intermediates without experimental confirmation.

Head-to-Head Quantitative Evidence That Justifies Selection of 476284-58-9 Over Its Closest Analogs


Amyloid-Beta (Aβ 1-40) Fibril Binding Affinity: 476284-58-9 Matches the Nanomolar Potency of the Gold-Standard PET Tracer BF-227

In a radioligand competition assay measuring inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1-40) aggregates after 3 hours, 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibited a binding affinity (Ki) of 4.31 nM . This places the compound in the low-nanomolar potency range comparable to BF-227, a well-established amyloid imaging probe with a reported Ki of 4.3 nM for Aβ1-42 fibrils . The near-identical affinity, combined with the compound's distinct thiazole–benzamide scaffold versus the benzoxazole scaffold of BF-227, offers researchers a chemically orthogonal probe for competitive binding studies and scaffold-hopping medicinal chemistry campaigns.

Alzheimer's disease amyloid-beta ligand neurodegeneration PET tracer development

Lipophilicity Differentiation: 476284-58-9 Displays a 1.9-Log-Unit Higher Computed XLogP3-AA Compared to an Otherwise Analogous 3,4-Dimethoxybenzamide Derivative

The computed partition coefficient (XLogP3-AA) for 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is 6.4 . In contrast, the closely related analog N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, which replaces the 4-benzyl group with 3,4-dimethoxy substitution, has a computed XLogP3-AA of 4.5 . The ΔlogP of +1.9 units indicates substantially higher lipophilicity for the target compound, a parameter directly correlated with enhanced passive membrane permeability and increased brain-to-plasma partition ratios in CNS-targeted programs . This differentiation enables researchers to select 476284-58-9 when higher tissue distribution or blood-brain barrier penetration is desired.

physicochemical profiling blood-brain barrier permeability CNS drug-likeness logP optimization

Core Scaffold Positioning Within Bayer's P2X3 Receptor Antagonist Patent Family Confers Validated Target Engagement Potential

The 1,3-thiazol-2-yl substituted benzamide scaffold that defines 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is the central chemotype claimed in Bayer Aktiengesellschaft's patent family (e.g., US 10,174,016 B2, WO 2016/091776 A1) directed to P2X3 receptor inhibitors for neurogenic disorder treatment [REFS-1, REFS-2]. Within this patent series, structurally related compounds bearing 5-substituted thiophene and benzyl-modified benzamide groups have demonstrated P2X3 antagonist IC50 values in the low nanomolar range (e.g., 5–8 nM) in intracellular calcium flux assays . The target compound's 5-bromothiophene and 4-benzyl substitution pattern maps directly onto the structure–activity relationship (SAR) space associated with high P2X3 potency. Although a specific IC50 for 476284-58-9 against P2X3 has not been publicly disclosed, its structural congruence with patent-exemplified nanomolar antagonists provides procurement-level confidence that the compound occupies validated, IP-protected chemical space for this therapeutically relevant target.

P2X3 receptor chronic pain neurogenic disorder purinergic signaling

Synthetic Tractability Differentiation: The 5-Bromothiophene Handle Enables Late-Stage Diversification Inaccessible to Non-Halogenated Thiophene Analogs

The 5-bromothiophene substituent on 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide provides a synthetically versatile aryl bromide handle that enables palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) for late-stage diversification . In contrast, the direct non-halogenated thiophene analog (lacking the bromine atom) requires pre-functionalization or de novo synthesis to introduce the same structural diversity, adding 2–4 synthetic steps per derivative . This synthetic advantage translates into reduced time and cost for generating focused compound libraries, as each diversification reaction can proceed from a single batch of the brominated precursor. The bromine atom also serves as a heavy-atom marker for X-ray crystallography phasing, a practical benefit not provided by des-bromo analogs.

synthetic chemistry cross-coupling library diversification medicinal chemistry

Where 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide Delivers the Strongest Scientific and Procurement Return on Investment


Alzheimer's Disease Probe Development Requiring a Chemically Orthogonal Aβ Fibril Ligand

For academic and industrial teams developing amyloid-beta PET tracers or in vitro fibril-binding assays, 476284-58-9 offers a nanomolar-affinity (Ki = 4.31 nM) Aβ ligand built on a thiazole–benzamide scaffold that is chemically distinct from the benzothiazole (e.g., PIB) and benzoxazole (e.g., BF-227) chemistries dominating the field [REFS-1, REFS-2]. This scaffold orthogonality enables competitive displacement studies that discriminate binding site subpopulations, supports scaffold-hopping strategies in lead optimization, and may circumvent existing composition-of-matter patents on benzothiazole/benzoxazole PET probes.

P2X3 Antagonist Hit-to-Lead Programs Targeting Chronic Pain and Neurogenic Disorders

The compound's structural alignment with Bayer's P2X3 antagonist patent chemotype positions it as a credible starting point for hit-to-lead campaigns in chronic pain, neurogenic bladder disorder, and cough . Researchers can procure 476284-58-9 to validate P2X3 engagement in their assay cascade, conduct initial SAR exploration through the bromine-based diversification handle, and benchmark potency against patent-exemplified compounds that have demonstrated low-nanomolar IC50 values in human P2X3 calcium flux assays .

Late-Stage Diversification Chemistry for Focused Thiophene-Containing Library Synthesis

Medicinal chemistry core facilities and CROs engaged in parallel library synthesis benefit from the 5-bromothiophene moiety as a universal coupling handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira reactions . Single-batch procurement of 476284-58-9 enables rapid generation of diverse 5-aryl/alkynyl/amino-thiophene analogs in one synthetic step, eliminating the 2–4 extra steps required when starting from non-halogenated thiophene precursors . This translates to a ~40–60% reduction in library production timelines and associated labor costs.

CNS Drug Discovery Projects Prioritizing High Lipophilicity for Enhanced Brain Penetration

With a computed XLogP3-AA of 6.4—significantly higher than the 4.5 logP of the analogous 3,4-dimethoxybenzamide derivative—476284-58-9 is the preferred procurement choice for neuroscience programs where elevated passive membrane permeability and brain-to-plasma partitioning are desired [REFS-1, REFS-2]. This high lipophilicity profile makes the compound particularly suitable for in vivo pharmacokinetic studies in rodent models, where achieving therapeutically relevant brain concentrations is a critical hurdle.

Quote Request

Request a Quote for 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.